Thiobenzanilide

Descripción

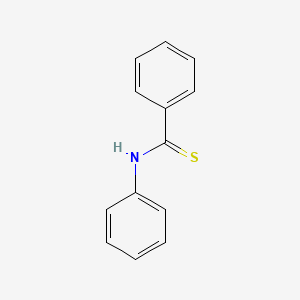

Structure

3D Structure

Propiedades

IUPAC Name |

N-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQKCADLPNLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060908 | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-04-4 | |

| Record name | Thiobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiobenzanilide and Its Derivatives

Conventional and Modified Synthetic Routes

A primary and straightforward method for synthesizing thiobenzanilides is the thionation of the corresponding benzanilides. thieme-connect.comscispace.com This involves the conversion of the carbonyl group of the amide to a thiocarbonyl group using a thionating agent. caltech.edu

Lawesson's reagent (LR) is a widely used, mild, and efficient thionating agent for converting amides, like benzanilides, into their corresponding thioamides. organic-chemistry.orgnih.gov The reaction generally provides good yields with fewer side reactions compared to other thionating agents. caltech.edu The process involves refluxing the benzanilide (B160483) with Lawesson's reagent in a suitable solvent, such as toluene (B28343) or xylene. beilstein-journals.org The reaction mechanism proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable phosphorus-oxygen double bond. organic-chemistry.org The reactivity of Lawesson's reagent is influenced by the electron density at the carbonyl oxygen of the substrate. caltech.edu For instance, the thionation of N-(4-piperidin-1-ylmethyl-phenyl)-benzamide to produce the corresponding thiobenzamide (B147508) has been reported with an 86% yield. nih.gov

Table 1: Thionation of Benzanilides with Lawesson's Reagent

| Starting Material | Product | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-piperidin-1-ylmethyl-phenyl)-benzamide | N-(4-piperidin-1-ylmethyl-phenyl)-thiobenzamide | Lawesson's Reagent | Not specified | 86 | nih.gov |

| 2-Isopropenylacetanilide | 2-Isopropenylthioacetanilide | Lawesson's Reagent | Toluene, reflux, 12h | 19 | clockss.org |

| [2-(2-Phenylethynyl)phenyl]benzanilide | 2-(Phenylethynyl)thiobenzanilide | Lawesson's Reagent | Toluene, reflux, 5h | Small amount | clockss.org |

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent used for the thionation of amides to thioamides. wikipedia.orgscispace.com Generally, reactions with P₄S₁₀ require higher temperatures and may result in more side products compared to Lawesson's reagent. caltech.eduorganic-chemistry.org The reaction is typically carried out by refluxing the benzanilide with P₄S₁₀ in a high-boiling solvent like pyridine (B92270) or dioxane. wikipedia.orgresearchgate.net Despite its harsher conditions, P₄S₁₀ remains a valuable reagent, especially in specific applications where Lawesson's reagent may not be suitable. caltech.edu The combination of P₄S₁₀ with other reagents, such as pyridine, can form a more selective and manageable thionating agent. researchgate.net

The Willgerodt-Kindler reaction is a powerful multicomponent reaction for synthesizing thioamides from an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgnih.gov This method is particularly useful for preparing thiobenzanilides directly from aromatic aldehydes and anilines. thieme-connect.com

The conventional Willgerodt-Kindler reaction often requires harsh conditions, such as high temperatures, and can result in low to moderate yields of the desired this compound. thieme-connect.comscispace.com For example, the reaction of benzaldehyde (B42025) with aniline (B41778) and sulfur under traditional conditions yielded this compound in only 15% yield. thieme-connect.comscispace.com Similarly, the reaction with 4-anisidine gave the corresponding this compound in 39% yield. thieme-connect.comscispace.com These low yields are often attributed to the poor nucleophilicity of less basic amines like aniline, which struggle to initiate the cleavage of the elemental sulfur ring. thieme-connect.comscispace.com Microwave irradiation has been employed to improve yields and reduce reaction times, though this often requires specialized equipment. scispace.comtandfonline.com

Table 2: Traditional Willgerodt-Kindler Reaction Yields

| Aldehyde | Amine | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Aniline | 15 | thieme-connect.comscispace.com |

| Benzaldehyde | 4-Anisidine | 39 | thieme-connect.comscispace.com |

To overcome the limitations of the traditional Willgerodt-Kindler reaction, base-catalyzed modifications have been developed. The addition of a catalytic amount of a base, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), has been shown to significantly improve the yields of thiobenzanilides under milder conditions. thieme-connect.comorganic-chemistry.orgresearchgate.net The base is believed to facilitate the nucleophilic cleavage of the elemental sulfur ring, forming reactive polysulfide anions that enhance the reaction rate. thieme-connect.comorganic-chemistry.org

In a study, the addition of 15 mol% of Na₂S·9H₂O to the reaction of benzaldehyde and aniline with sulfur increased the yield of this compound to 91%. thieme-connect.comscispace.com This base-catalyzed approach has been successfully applied to a variety of aromatic aldehydes and anilines. organic-chemistry.org Other bases like potassium tert-butoxide (t-BuOK), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et₃N) have also been used, though they generally result in more moderate yields (40-62%). thieme-connect.com

Table 3: Effect of Base Catalyst on the Willgerodt-Kindler Reaction of Benzaldehyde and Aniline

| Base Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| None | 0 | 15 | thieme-connect.comscispace.com |

| Na₂S·9H₂O | 5 | Improved yield | scispace.com |

| Na₂S·9H₂O | 15 | 91 | thieme-connect.comscispace.com |

| t-BuOK | Not specified | 40-62 | thieme-connect.com |

| DMAP | Not specified | 40-62 | thieme-connect.com |

| Et₃N | Not specified | 40-62 | thieme-connect.com |

Willgerodt-Kindler Reaction Approaches

Utilization of Sodium Sulfide Hydrate (Na2S·9H2O)

Microwave-Enhanced Willgerodt-Kindler Reaction Protocols

To further optimize the Willgerodt-Kindler reaction, microwave irradiation has been employed to shorten reaction times and improve yields. longdom.org This approach aligns with the principles of green chemistry by reducing energy consumption and reaction duration. uac.bj

The use of heterogeneous solid acid catalysts, such as Montmorillonite K-10 clay, under microwave activation has proven to be an effective strategy for synthesizing this compound derivatives. longdom.orguac.bj Montmorillonite K-10 is an attractive catalyst due to its non-corrosive nature, thermal stability, low cost, and high surface area containing both Brønsted and Lewis acid sites. scirp.orgmdpi.com

In this protocol, a mixture of an aldehyde, an amine (like morpholine), elemental sulfur, and Montmorillonite K-10 is subjected to microwave irradiation for short periods (e.g., 10-15 minutes). ajol.inforesearchgate.net This method results in excellent yields of the corresponding thioamides. longdom.org A key advantage of this heterogeneous catalysis is the operational simplicity and the ease of catalyst separation from the reaction mixture. longdom.orguac.bj The Montmorillonite K-10 catalyst can be recovered by simple filtration and recycled multiple times without a significant loss of activity, making the process more environmentally benign and cost-effective. longdom.orgscirp.org

| Aldehyde | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Morpholine | Phenyl(morpholino)methanethione | 67 | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | Morpholine | 4-(Dimethylamino)phenylmethanethione | 43 | researchgate.net |

| 4-Hydroxybenzaldehyde | Morpholine | (4-Hydroxyphenyl)(morpholino)methanethione | 64 | researchgate.net |

| 4-Chlorobenzaldehyde | Morpholine | (4-Chlorophenyl)(morpholino)methanethione | 65 | researchgate.net |

| 4-Methoxybenzaldehyde | Morpholine | (4-Methoxyphenyl)(morpholino)methanethione | 68 | uac.bj |

Emerging and Advanced Synthetic Strategies for this compound Scaffolds

Beyond the classical Willgerodt-Kindler reaction, contemporary organic synthesis has pursued more advanced and versatile strategies for constructing this compound and other thioamide scaffolds. These emerging methods often focus on improving substrate scope, functional group tolerance, and reaction conditions, frequently avoiding transition metals and harsh reagents. chemistryviews.orgresearchgate.net

One notable area of development is the use of multi-component reactions that employ elemental sulfur. beilstein-journals.org For example, an operationally simple, metal-free, one-pot reaction between carbaldehydes, secondary amines, and elemental sulfur has been developed to produce various thioamide conjugates. beilstein-journals.org Another innovative approach involves the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur in a transition-metal-free process. chemistryviews.org

Decarboxylative reactions represent another advanced strategy, enabling the formation of thioamides from carboxylic acids, amines, and elemental sulfur, thereby circumventing the use of aldehydes. mdpi.com This solvent-free and catalyst-free method can be applied to various substituted arylacetic and cinnamic acids. mdpi.com

Furthermore, the synthetic utility of the this compound scaffold has been expanded through photochemical methods. Visible-light-driven reactions, often employing photoredox catalysts, can induce the intramolecular cyclization of thiobenzanilides to form 2-substituted benzothiazoles. organic-chemistry.orgacs.orgrsc.org These advanced transformations highlight the role of thiobenzanilides as key precursors to more complex heterocyclic systems with significant biological and material science applications. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of Thiobenzanilide

Oxidative Transformations of the Thiocarbonyl Moiety

The sulfur atom in the thiocarbonyl group of thiobenzanilide is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. One of the well-studied oxidants for this transformation is the Jones' reagent.

Chromium(VI) Oxidation with Jones' Reagent

The oxidation of this compound with Jones' reagent, a solution of chromium trioxide in sulfuric acid and acetone, is not a straightforward process and results in at least two major competing reaction pathways. ukim.mknih.gov This complexity arises from the multiple reactive species involved and the various possible transformations of the initial substrate.

The primary reaction pathway observed during the oxidation of this compound with Jones' reagent is the elimination of the sulfur atom to form benzanilide (B160483) in high yield. ukim.mknih.gov This desulfuration reaction is favored, particularly when a molar excess of the Jones' reagent is used. ukim.mk Studies monitoring the reaction have shown that the concentration of benzanilide continuously increases throughout the reaction, reaching its maximum yield when the molar ratio of the oxidant to the substrate is 6:1 or 8:1 after 24 hours. ukim.mknih.gov

The proposed mechanism for this oxidative sulfur elimination involves the rapid S-oxidation of this compound to form a highly reactive this compound-S-oxide intermediate. ukim.mknih.gov This intermediate is short-lived and is not typically detected in chromatographic analyses of the reaction mixture. ukim.mk It is believed that this S-oxide further reacts, ultimately leading to the extrusion of the sulfur atom and the formation of the more stable benzanilide.

A significant side reaction that occurs during the oxidation of this compound with Jones' reagent is an oxidative cyclization, which yields the heterocyclic compound 2-phenylbenzothiazole (B1203474). ukim.mknih.gov This product is formed concurrently with benzanilide. The relative yield of 2-phenylbenzothiazole is influenced by the concentration of the Jones' reagent. Research has indicated that the maximum concentration of 2-phenylbenzothiazole is observed when the molar ratio of the oxidant to the substrate is 4:1. ukim.mk Increasing the concentration of the Jones' reagent beyond this ratio tends to favor the formation of benzanilide. ukim.mk

The mechanism of this oxidative cyclization is also thought to proceed through the initial formation of the this compound-S-oxide intermediate. ukim.mk This intermediate can then undergo an intramolecular cyclization, followed by dehydration and aromatization to yield the stable 2-phenylbenzothiazole ring system.

| Product | Reaction Pathway | Favored Conditions |

|---|---|---|

| Benzanilide | Sulfur Elimination (Desulfuration) | High molar ratio of Jones' reagent to this compound (e.g., 6:1, 8:1) |

| 2-Phenylbenzothiazole | Oxidative Cyclization | Moderate molar ratio of Jones' reagent to this compound (e.g., 4:1) |

Kinetic and mechanistic investigations into the oxidation of this compound by Jones' reagent have been facilitated by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). ukim.mkresearchgate.net These studies have allowed for the simultaneous determination of this compound and its various oxidation products, providing insights into the reaction progress over time. ukim.mk

The reaction is known to be complex, involving intermediate chromium oxidation states such as Cr(V) and Cr(IV), as the conversion of Cr(VI) to the stable Cr(III) is a multi-electron process. ukim.mknih.gov The initial step is a rapid S-oxidation to form this compound-S-oxide. ukim.mk The fact that this intermediate is not observed in chromatograms suggests it is highly reactive and has a very short lifetime under the reaction conditions. ukim.mk The subsequent steps, leading to either benzanilide or 2-phenylbenzothiazole, are the key transformations that determine the final product distribution. The concentration of this compound steadily decreases over the course of the reaction, with complete conversion to products occurring within 24 hours when a molar excess of Jones' reagent is present. ukim.mk

Oxidative Cyclization to 2-Phenylbenzothiazole

Cyclization Reactions to Heterocyclic Systems

Thiobenzanilides are valuable precursors for the synthesis of various heterocyclic compounds, most notably benzothiazoles. These cyclization reactions often proceed via an initial activation of the thiocarbonyl group followed by an intramolecular electrophilic attack on the aniline (B41778) ring.

Synthesis of Benzothiazoles from Thiobenzanilides

The conversion of thiobenzanilides to 2-substituted benzothiazoles is a well-established synthetic strategy. One efficient method involves the use of N-bromosuccinimide (NBS) as a cyclizing agent. This reaction proceeds readily at room temperature in a mixture of dichloromethane (B109758) and carbon tetrachloride, providing good yields of the corresponding 2-arylbenzothiazoles. tandfonline.com

The proposed mechanism for this transformation involves the initial reaction of the this compound with NBS, which results in the formation of a sulfonium (B1226848) cation intermediate. tandfonline.com This highly electrophilic species then undergoes an intramolecular electrophilic substitution on the aromatic ring of the anilide moiety. tandfonline.com Subsequent aromatization of the resulting cationic intermediate through the loss of a proton and hydrogen bromide delivers the final 2-arylbenzothiazole product. tandfonline.com

Other modern approaches to the synthesis of benzothiazoles from thiobenzanilides include visible-light-mediated photocatalytic reactions. chemrxiv.orgorganic-chemistry.orgmdpi.comrsc.orgacs.orgacs.orgacs.org These methods often utilize a photosensitizer, such as riboflavin (B1680620), and an oxidizing agent to generate radical intermediates that initiate the cyclization process. mdpi.comrsc.orgacs.orgacs.org For instance, using riboflavin as a photosensitizer and potassium peroxydisulfate (B1198043) as a sacrificial oxidant under visible light irradiation provides an efficient and environmentally friendly route to 2-substituted benzothiazoles. mdpi.comrsc.orgacs.orgacs.org The proposed mechanism involves the photo-excited photosensitizer initiating an electron transfer from the this compound, forming a radical cation which then cyclizes. rsc.org

| Reagent/System | Reaction Type | Key Intermediate |

|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Cyclization | Sulfonium cation |

| Riboflavin / K2S2O8 / Visible Light | Photocatalytic Radical Cyclization | This compound radical cation |

Organic Photoredox Catalysis

Organic photoredox catalysis has emerged as a powerful and sustainable method for initiating chemical transformations. researchgate.netrsc.org In the context of this compound, it provides a metal-free pathway for the synthesis of 2-substituted benzothiazoles under mild conditions. acs.orgacs.orgnih.gov

A noteworthy example of organic photoredox catalysis is the use of riboflavin and its derivatives, such as riboflavin 2′,3′,4′,5′-tetraacetate (RFTA), as natural and inexpensive photocatalysts. organic-chemistry.orgrsc.orgacs.org Under visible light irradiation, typically from blue LEDs, riboflavin can mediate the cyclization of thiobenzanilides to yield 2-substituted benzothiazoles. organic-chemistry.orgrsc.org This process is often carried out in the presence of a sacrificial oxidizing agent like potassium peroxydisulfate (K₂S₂O₈) and in a suitable solvent such as acetonitrile. organic-chemistry.orgacs.org The methodology is lauded for its environmental friendliness, avoiding the use of transition-metal catalysts and strong bases. organic-chemistry.org

This sustainable approach demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the this compound structure, leading to good to excellent yields of the corresponding benzothiazoles. organic-chemistry.orgchemrxiv.org The reaction's efficiency and mild conditions make it a valuable tool in organic synthesis. organic-chemistry.orgacs.org

Table 1: Riboflavin-Mediated Cyclization of Thiobenzanilides

| Entry | This compound Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | This compound | 2-Phenylbenzothiazole | 97 |

| 2 | 4-Methylthis compound | 2-(p-Tolyl)benzothiazole | 95 |

| 3 | 4-Methoxythis compound | 2-(4-Methoxyphenyl)benzothiazole | 92 |

| 4 | 4-Chlorothis compound | 2-(4-Chlorophenyl)benzothiazole | 85 |

Yields are based on optimized reaction conditions with riboflavin photocatalyst and K₂S₂O₈ oxidant under visible light. organic-chemistry.org

The mechanism of the riboflavin-mediated cyclization of this compound involves a series of photoinduced electron transfer (PET) events. organic-chemistry.orgnih.gov Upon absorption of visible light, the riboflavin photocatalyst is excited to its singlet and subsequently its triplet state. organic-chemistry.orgrsc.org The excited photocatalyst then acts as an electron acceptor, quenching the this compound substrate via an electron transfer process to form the this compound radical cation and the riboflavin radical anion. acs.orgconicet.gov.ar

The riboflavin radical anion can also function as a base, facilitating the deprotonation of the this compound radical cation. acs.org This deprotonation results in the formation of a sulfur-centered radical. This radical then undergoes intramolecular cyclization onto the adjacent aromatic ring. Subsequent rearomatization, aided by an oxidant like potassium peroxydisulfate, yields the final 2-substituted benzothiazole (B30560) product and regenerates the ground-state riboflavin photocatalyst, thus closing the catalytic cycle. acs.org The necessity of both light and the photocatalyst for the reaction to proceed has been confirmed through control experiments. organic-chemistry.org

Riboflavin-Mediated Cyclization under Visible Light

Heterogeneous Photocatalysis for Cyclization

Heterogeneous photocatalysis offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. organic-chemistry.orgresearchgate.net

Graphitic carbon nitride (g-C₃N₄), a metal-free polymeric semiconductor, has garnered significant attention as a heterogeneous photocatalyst due to its low cost, high stability, and photocatalytic activity under visible light. researchgate.netmdpi.comresearchgate.net It has been successfully employed in the aerobic cyclization of thiobenzanilides to synthesize benzothiazoles. organic-chemistry.orgacs.orgnih.gov This method operates under ambient air at room temperature, eliminating the need for strong bases or external oxidizing agents. organic-chemistry.orgacs.org The g-C₃N₄ catalyst can be easily recovered and reused for multiple cycles without a significant loss of activity, highlighting its practical applicability. researchgate.netacs.org

Table 2: g-C3N4-Catalyzed Aerobic Cyclization of Thiobenzanilides

| Entry | This compound Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | This compound | 2-Phenylbenzothiazole | 95 |

| 2 | 4-Methylthis compound | 2-(p-Tolyl)benzothiazole | 92 |

| 3 | 4-Fluorothis compound | 2-(4-Fluorophenyl)benzothiazole | 90 |

| 4 | 2-Chlorothis compound | 2-Phenyl-4-chlorobenzothiazole | 88 |

Yields are based on reactions using g-C₃N₄ as a heterogeneous photocatalyst under visible light and an air atmosphere. organic-chemistry.org

The synthesis of benzothiazoles from thiobenzanilides via photocatalysis involves an intramolecular C-H functionalization and C-S bond formation. organic-chemistry.orgacs.orgmdpi.commdpi.com In the g-C₃N₄ catalyzed reaction, visible light irradiation excites the g-C₃N₄, generating electron-hole pairs. organic-chemistry.org The photogenerated electrons are transferred to molecular oxygen, which acts as an electron scavenger. organic-chemistry.org The resulting holes can oxidize the this compound, initiating a cascade of events leading to the formation of a sulfur radical. This radical then attacks an ortho C-H bond on the aniline ring, leading to the formation of the new C-S bond and a cyclized intermediate. organic-chemistry.org Subsequent oxidation and deprotonation steps result in the aromatization to the final benzothiazole product. organic-chemistry.org This process represents an efficient and atom-economical pathway to these important heterocyclic compounds. researchgate.netacs.orgnih.gov

Graphitic Carbon Nitride (g-C3N4) as a Catalyst

Visible-Light-Driven Intramolecular C(sp2)-H Thiolation Without External Catalysts

Interestingly, the intramolecular cyclization of thiobenzanilides to benzothiazoles can also be achieved under visible light without the need for an external photosensitizer or metal catalyst. chemrxiv.orgbiointerfaceresearch.com In this scenario, the this compound substrate itself absorbs visible light, promoting it to an excited state. researchgate.netbiointerfaceresearch.com

This excited state can then undergo a reverse hydrogen-atom transfer (RHAT) with a mediator such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO). researchgate.netchemrxiv.org This process generates a sulfur radical from the thioamide and TEMPO-H. chemrxiv.org The sulfur radical subsequently adds to the benzene (B151609) ring, forming an aryl radical intermediate. A final rearomatization step, which can also involve a RHAT process, yields the benzothiazole product. researchgate.net This catalyst-free approach offers a simplified and potentially more sustainable route for the synthesis of these valuable heterocyclic compounds. chemrxiv.orgbiointerfaceresearch.com

Conformational Dynamics and Isomerism of this compound

The structural and dynamic properties of this compound are significantly influenced by the nature of the thioamide group. The delocalization of the nitrogen atom's lone pair of electrons into the thiocarbonyl group results in a partial double bond character for the carbonyl-nitrogen (C-N) bond. This electronic feature is more pronounced in thioamides compared to their amide counterparts due to the greater polarizability of the sulfur atom. mdpi.comresearchgate.net This increased double bond character is a key factor that hinders free rotation around the C-N bond, leading to the potential for distinct and observable conformational isomers. mdpi.comresearchgate.net

Restricted Rotation around the Thiocarbonyl-Nitrogen Bond

The partial double bond character of the thiocarbonyl-nitrogen (C-N) bond in this compound is the fundamental reason for the restricted rotation observed around this bond. tandfonline.com This phenomenon, also known as hindered rotation, gives rise to the existence of stable rotational isomers, or rotamers. mdpi.comresearchgate.net Unlike single bonds where rotation is generally rapid, the energy barrier for rotation around the C-N thioamide bond is substantial enough to allow for the isolation or spectroscopic observation of different conformations at or near room temperature. mdpi.comlibretexts.org

This restricted rotation means that the phenyl group attached to the nitrogen and the phenyl group attached to the thiocarbonyl carbon can adopt different spatial arrangements relative to the thioamide plane. These arrangements are not freely interconvertible, leading to the formation of distinct stereoisomers. mdpi.comresearchgate.net The planarity of the thioamide moiety itself can also be influenced by steric interactions between the bulky substituents, potentially leading to deviations from a perfectly planar conformation. researchgate.net

Observation and Characterization of Cis-Trans Isomers in Solution

In solution, this compound exists in a dynamic equilibrium between two primary planar conformations: the cis and trans isomers (often referred to as Z and E rotamers, respectively). tandfonline.comukim.mktandfonline.com In the trans (E) conformation, the phenyl groups are on opposite sides of the C-N bond, while in the cis (Z) conformation, they are on the same side. Spectroscopic studies, particularly using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying and characterizing these isomers. mdpi.comresearchgate.netukim.mk

Early studies using IR spectroscopy on dilute solutions of this compound indicated the presence of a cis-trans equilibrium, a feature not observed for its oxygen-containing analog, benzanilide, which exists solely in the trans-conformation. tandfonline.comukim.mktandfonline.com

More recent and detailed investigations using one- and two-dimensional NMR techniques have provided conclusive evidence for the co-existence of both (Z) and (E) rotamers in solution. mdpi.comresearchgate.net For instance, the 1H-NMR spectra of certain this compound derivatives show a duplication of signals, with each set corresponding to one of the two isomers. mdpi.comresearchgate.net The stereochemistry of these major and minor rotamers can be unequivocally assigned using Nuclear Overhauser Effect Spectroscopy (NOESY). For the major (Z) isomer, correlations are typically observed between the N-H proton and protons of both phenyl rings, whereas for the minor (E) isomer, the N-H proton shows correlation only with the protons of the N-phenyl ring. mdpi.comresearchgate.net

The conformational equilibrium is notably dependent on the solvent. mdpi.comresearchgate.net Studies have shown that in solvents like chloroform-d (B32938) (CDCl3) and benzene-d6 (B120219) (C6D6), the ratio between the two rotamers is more balanced. However, in hydrogen-bond accepting solvents such as dimethyl sulfoxide-d6 (DMSO-d6), the (Z) rotamer is found to be the predominant species. mdpi.comresearchgate.net This solvent dependency highlights the role of intermolecular interactions in stabilizing specific conformations. In the solid state, X-ray diffraction analysis has confirmed that this compound derivatives predominantly adopt the (Z) conformation. mdpi.comresearchgate.net

To further confirm that the observed signal duplication is due to a conformational equilibrium rather than the presence of impurities, variable-temperature 1H-NMR studies are employed. As the temperature is increased, the rate of interconversion between the rotamers increases. This leads to the broadening and eventual coalescence of the separate signals for the cis and trans isomers into a single, time-averaged signal. mdpi.comresearchgate.net Upon cooling, the original distinct signals for the two rotamers reappear, confirming the dynamic nature of the equilibrium. mdpi.comresearchgate.net

Table 1: Population Ratios of (Z) and (E) Isomers of a this compound Derivative in Various Solvents at 25°C

| Solvent | (Z)/(E) Population Ratio (from 1H NMR) | Predominant Isomer |

|---|---|---|

| CDCl3 | Balanced | - |

| C6D6 | Balanced | - |

| DMSO-d6 | Predominantly (Z) | (Z) |

| THF-d8 | Predominantly (Z) | (Z) |

| (CD3)2CO | Predominantly (Z) | (Z) |

Data derived from studies on substituted thiobenzanilides, illustrating the influence of solvent on the conformational equilibrium. mdpi.comresearchgate.net

Analysis of Torsional Barriers and Their Influence on Conformational Equilibrium

The relative stability of the cis and trans isomers of this compound and the dynamics of their interconversion are governed by the torsional energy barrier around the C-N bond. tandfonline.comukim.mk This barrier is a composite of electronic and steric effects. The electronic component arises from the π-conjugation that confers the partial double bond character, which seeks to maintain a planar structure. The steric component results from repulsive interactions between the substituents on the thioamide group. ukim.mk

Theoretical calculations, such as those using the Extended Hückel Molecular Orbital (EHMO) method, have been employed to analyze these torsional barriers. tandfonline.comukim.mk These calculations suggest that the energy barrier in this compound is higher than in benzanilide, which is consistent with the greater degree of mesomeric interaction between the sulfur atom and the C-N bond compared to the oxygen atom. tandfonline.comukim.mk

The analysis of the potential energy surface as a function of the torsional angles reveals the relative energies of the stable conformations and the transition states separating them. It has been shown that for this compound, the steric factor plays a dominant role in determining the total torsional barrier. ukim.mk The relative stabilities of the cis and trans isomers can be explained by the calculated torsional barriers, which account for the experimental observation of the cis-trans equilibrium in solution. ukim.mktandfonline.com The energy required to overcome this barrier dictates the rate of interconversion, which can be quantified by dynamic NMR experiments through lineshape analysis or magnetization transfer studies. mdpi.comacs.org

Table 2: Qualitative Comparison of Torsional Barrier Components in Benzanilide and this compound

| Compound | Mesomeric Interaction (Electronic Factor) | Steric Repulsion (Steric Factor) | Overall Torsional Barrier |

|---|---|---|---|

| Benzanilide | Lower | Lower | Lower |

| This compound | Higher | Higher | Higher |

This table provides a qualitative summary based on theoretical calculations, indicating that both electronic and steric factors contribute to a higher rotational barrier in this compound compared to benzanilide. tandfonline.comukim.mk

Spectroscopic Characterization Methodologies for Thiobenzanilide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of thiobenzanilide in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the electronic environment and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. In a typical ¹H NMR spectrum of this compound, the proton of the N-H group appears as a broad singlet, a characteristic feature resulting from its exchangeable nature. The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, often as complex multiplets due to spin-spin coupling between adjacent protons.

For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the N-H proton of a this compound derivative was observed as a singlet at 9.00 ppm. mdpi.com The protons on the phenyl ring attached to the thiocarbonyl group (the benzoyl moiety) and the phenyl ring attached to the nitrogen (the anilide moiety) show distinct signals. The protons at positions 2 and 6 of the benzoyl ring typically appear as a doublet around 7.86 ppm, while the corresponding protons on the anilide ring (H-2' and H-6') are found at approximately 7.70 ppm. mdpi.com The remaining aromatic protons (H-3, H-4, H-5, H-3', H-4', H-5') usually appear as a complex multiplet in the range of 7.24-7.53 ppm. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shifts for a this compound Derivative in CDCl₃ mdpi.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | 9.00 | s | - |

| H-2/H-6 | 7.86 | d | 7.4 |

| H-2'/H-6' | 7.70 | d | 8.2 |

| H-4 | 7.53 | t | 7.2 |

| H-3/H-5 | 7.46 | t | - |

| H-4'' | 7.33 | m | - |

| H-3'/H-5', H-2''/H-6'' | 7.26 | m | - |

| H-3''/H-5'' | 7.24 | d | - |

Note: The specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific substitution pattern of the this compound molecule.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), which is highly deshielded due to the double bond to the electronegative sulfur atom. mdpi.com

In a representative spectrum, the C=S carbon resonates at approximately 198.2 ppm. mdpi.com The carbons of the two aromatic rings appear in the range of 120-145 ppm. The quaternary carbons (C-1, C-1', C-1'', and C-4') are identifiable within this region. mdpi.com The specific assignments of the protonated aromatic carbons can be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative in CDCl₃ mdpi.com

| Carbon Assignment | Chemical Shift (ppm) |

| C=S | 198.2 |

| C-1 | 143.2 |

| C-1'' | 140.6 |

| C-4' | 140.2 |

| C-1' | 137.1 |

| C-4 | 131.3 |

| C-3'/C-5' | 129.5 |

| C-2''/C-6'' | 129.0 |

| C-3/C-5 | 128.7 |

| C-3''/C-5'' | 128.6 |

| C-2/C-6 | 126.7 |

| C-4'' | 126.3 |

| C-2'/C-6' | 123.8 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for elucidating the detailed structure and conformation of this compound.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing the connectivity within the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for assigning quaternary carbons and for linking different fragments of the molecule, such as connecting the N-H proton to carbons in the anilide ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly important for investigating the spatial proximity of protons. It detects through-space interactions, which can help determine the preferred conformation around the C-N amide bond. The presence of (Z) and (E) rotamers due to restricted rotation around this bond can be confirmed and characterized by specific NOESY correlations. mdpi.com For example, a NOESY experiment on a this compound derivative showed correlations that were consistent with the co-existence of both (Z) and (E) rotamers. mdpi.com

Thiobenzanilides can exist as a mixture of (Z) and (E) conformers due to the significant energy barrier to rotation around the C-N bond. tandfonline.com Variable-temperature (VT) NMR is an essential technique for studying these dynamic processes. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the different conformers. mdpi.comox.ac.uk

At low temperatures, the exchange between the conformers is slow on the NMR timescale, and separate signals for each rotamer can be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. Further increases in temperature lead to a sharpening of this averaged signal as the exchange becomes very rapid. mdpi.com A VT-¹H NMR study on a this compound derivative showed that the distinct signals for the two rotamers began to coalesce at 70°C and fully merged at 115°C. mdpi.com Cooling the sample back to 25°C restored the original signals, confirming the conformational equilibrium. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups and bonding arrangements in this compound.

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The position, intensity, and shape of these bands are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. ukim.mkresearchgate.net

N-H Stretching: In the solid state, the N-H stretching vibration (νN-H) typically appears as a broad band in the region of 3140-3190 cm⁻¹ due to intermolecular hydrogen bonding. rsc.org In dilute solutions of a non-polar solvent like carbon tetrachloride, this band shifts to a higher frequency, appearing as a narrower band around 3390 cm⁻¹, which is characteristic of a free, non-hydrogen-bonded N-H group. rsc.org The presence of multiple bands in the N-H stretching region in the solid state can indicate the existence of different polymorphic forms with varying hydrogen bonding arrangements. ukim.mk

Thioamide Bands: The thioamide group gives rise to several characteristic bands that are often coupled vibrations involving C-N stretching, N-H bending, and C=S stretching. These are sometimes referred to as the thioamide A, B, and G bands. A band around 1508-1533 cm⁻¹ is often attributed to a combination of N-H bending (δN-H) and C-N stretching (νC-N). mdpi.comrsc.org The C=S stretching vibration (νC=S) is more difficult to assign definitively as it can couple with other vibrations, but it is often associated with bands in the 1213-1361 cm⁻¹ region. mdpi.comrsc.org

Aromatic C-H and C=C Vibrations: The aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. davuniversity.org Strong bands in the 690-770 cm⁻¹ region are typically due to out-of-plane C-H bending vibrations and can provide information about the substitution pattern of the phenyl rings. davuniversity.orgukim.mk

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (H-bonded solid) | 3140-3190 | Broad band. rsc.org |

| N-H Stretch (free, in solution) | ~3390 | Narrow band. rsc.org |

| Aromatic C-H Stretch | >3000 | - |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands. davuniversity.org |

| Thioamide (δN-H + νC-N) | 1508-1533 | Strong intensity. mdpi.comrsc.org |

| Thioamide (νC=S character) | 1213-1361 | Can be coupled with other modes. mdpi.comrsc.org |

| Aromatic C-H Out-of-Plane Bend | 690-770 | Strong intensity. ukim.mk |

Studies have shown that this compound can exist in different polymorphic forms, which are distinguishable by their unique infrared spectra, particularly in the N-H stretching region. ukim.mk This highlights the sensitivity of FTIR spectroscopy to the solid-state packing and intermolecular interactions of the molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes within a molecule. renishaw.com In the study of this compound, FT-Raman spectroscopy provides detailed information about the molecular structure. ukim.mk The Raman spectrum of this compound is characterized by a number of distinct bands, each corresponding to a specific vibrational mode. ukim.mknih.gov For instance, the spectrum of this compound shows a very strong breathing band of the benzene (B151609) ring around 1000 cm⁻¹. ukim.mk The frequencies of these vibrations are dependent on the mass of the atoms and the strength of the bonds connecting them. renishaw.com Lighter atoms and stronger bonds result in higher Raman shifts, while heavier atoms and weaker bonds lead to lower shifts. renishaw.com

Assignment and Interpretation of Characteristic Vibrational Modes (e.g., C=S, N-H)

The vibrational spectra of this compound, obtained through techniques like FT-Raman and infrared (IR) spectroscopy, reveal characteristic bands that can be assigned to specific functional groups. ukim.mkrsc.org The assignment of these bands is crucial for understanding the molecule's structure and bonding. libretexts.orgresearchgate.net

Key vibrational modes for this compound include the C=S (thiocarbonyl) and N-H stretching and bending vibrations. rsc.orgmdpi.com The N-H stretching vibration in solid thioamides typically appears as a broad band between 3140 and 3190 cm⁻¹, which shifts to around 3390 cm⁻¹ in a carbon tetrachloride solution. rsc.org The band near 1530 cm⁻¹ is often assigned to the N-H bending mode. rsc.org

The C=S stretching vibration is more complex to assign definitively due to coupling with other vibrational modes. rsc.org However, it is believed to contribute to a band observed near 1000 cm⁻¹. ukim.mk In some derivatives, the C=S stretching band has been identified at various wavenumbers, such as 1249 cm⁻¹, 1179 cm⁻¹, and 1239 cm⁻¹. mdpi.com The differences in these assignments can be attributed to the different substituents on the this compound core structure.

Deuteration studies, where hydrogen is replaced by its heavier isotope deuterium, are often employed to aid in the assignment of N-H related vibrations. ukim.mkrsc.org For example, upon deuteration of this compound, four prominent bands in the 1600-1200 cm⁻¹ region disappear, and new bands associated with N-D (deuterium) vibrations appear at different frequencies. ukim.mk This shifting pattern helps to confirm the involvement of the N-H group in those particular vibrational modes.

Table 1: Characteristic Vibrational Modes of this compound and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3140-3390 | rsc.org |

| C-H Aromatic Stretch | 3040-3183 | mdpi.com |

| C=C Aromatic Stretch | 1510-1601 | mdpi.com |

| N-H Bend | ~1530 | rsc.org |

| C=S Stretch | 1125-1249 | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. acdlabs.comlibretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. rsc.orguni-rostock.denih.gov This technique is particularly useful for analyzing large, non-volatile molecules. uni-rostock.de In the context of this compound research, HR-ESI-MS is used to confirm the elemental composition of newly synthesized derivatives by providing highly accurate mass measurements. mdpi.comresearcher.life For example, the calculated mass of a protonated this compound derivative can be compared to the experimentally measured mass-to-charge ratio (m/z) to verify its structure. mdpi.com The fragmentation patterns observed in HR-ESI-MS/MS experiments, where ions are intentionally fragmented, provide valuable information about the compound's structure. rsc.orgnih.gov The cleavage of the amide bond (N–CO) is a common fragmentation pathway for this compound and its analogs. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgmeasurlabs.com This tandem technique is widely used for the analysis of complex mixtures and for monitoring the progress of chemical reactions. nih.govnih.gov In the study of this compound, LC-MS can be employed to track the formation of the desired product and to identify any byproducts or intermediates. researchgate.netescholarship.org The use of multiple reaction monitoring (MRM) in LC-MS allows for the highly sensitive and specific quantification of target analytes in a complex matrix. nih.govnih.gov This is particularly valuable in fields like metabolomics and pharmaceutical analysis. wikipedia.orgddtjournal.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a compound. msu.edu This technique provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. nist.gov The spectrum of this compound exhibits characteristic absorption bands that are influenced by its electronic structure. The position and intensity of these bands can be affected by the solvent and the presence of different substituents on the molecule.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. measurlabs.comoealabs.com For organic compounds like this compound, this typically involves CHN analysis, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N). researchgate.netnlk.cz The experimentally determined percentages are then compared to the theoretical values calculated from the compound's chemical formula. nih.gov A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of the compound's purity and confirms its elemental composition. nih.gov This analysis is a standard requirement for the characterization of new synthetic compounds. core.ac.ukresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Techniques for Material Characterization (e.g., Energy-Dispersive X-ray Spectroscopy (EDS) for Catalytic Systems)

In the realm of materials science, particularly in the study of catalytic systems involving this compound derivatives, advanced spectroscopic techniques are indispensable for a thorough characterization. researchgate.netsmaragdova.cz These methods provide detailed insights into the elemental composition, chemical structure, and morphology of materials, which are critical for understanding their catalytic activity and stability. smaragdova.czuio.no While numerous advanced techniques exist, such as X-ray Photoelectron Spectroscopy (XPS) and Electron Energy-Loss Spectroscopy (EELS), Energy-Dispersive X-ray Spectroscopy (EDS) is a particularly powerful and widely used tool for the elemental analysis of catalysts. smaragdova.czarxiv.orgwiley-vch.de

Energy-Dispersive X-ray Spectroscopy, also known as EDX or EDXS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgnanoscience.com It is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). bruker.com The methodology is based on the interaction between a high-energy electron beam from the microscope and the atoms within the sample. This interaction causes the ejection of an inner-shell electron, creating a vacancy. An electron from a higher-energy outer shell then fills this vacancy, releasing the excess energy as an X-ray. wikipedia.orgbruker.com

Each element possesses a unique atomic structure, which means that the X-rays emitted have energies that are characteristic of that specific element. wikipedia.org The EDS detector measures the energy and intensity of these emitted X-rays. By analyzing the resulting spectrum, which plots X-ray intensity against energy, researchers can identify the elemental composition of the sample and determine the relative abundance of each element. bruker.comthermofisher.com This capability is crucial for confirming the composition of synthesized catalysts and detecting the presence of any impurities or unexpected elements. nanoscience.com

A practical application of EDS is found in the characterization of a copper(I)-thioamide catalytic system derived from this compound. In one study, a copper(I)-thioamide complex was prepared for use as a robust heterogeneous catalyst. rsc.org Researchers employed EDS to perform a chemical characterization of this catalyst. The analysis was instrumental in revealing the elemental makeup of the system. rsc.org

The EDS analysis specifically confirmed the presence of chlorine within the catalytic system, a critical finding for understanding the catalyst's structure and potential mechanism. rsc.org Complementary to the EDS findings, a CHN analysis was conducted to quantify the percentage of Carbon, Hydrogen, and Nitrogen. rsc.org The results indicated that the copper(I)-thioamide system likely possesses a polymeric or cluster structure, which would account for its observed stability and high insolubility. rsc.org

The detailed elemental data gathered from these analyses are summarized below.

Table 1: Elemental Analysis Data for Copper(I)-Thioamide Catalyst

| Analysis Method | Element | Result | Source |

|---|---|---|---|

| EDS | Chlorine (Cl) | Present | rsc.org |

| CHN Analysis | Carbon (C) | 44.48% | rsc.org |

| CHN Analysis | Hydrogen (H) | 3.05% | rsc.org |

This data is vital for correlating the catalyst's composition with its performance, demonstrating how advanced spectroscopic techniques like EDS provide foundational knowledge in the development of new catalytic materials involving this compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I)-thioamide |

| Disulfide of this compound |

| Chlorine |

| Carbon |

| Hydrogen |

Computational and Theoretical Studies of Thiobenzanilide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have proven to be invaluable tools in elucidating the intricate details of thiobenzanilide's molecular and electronic characteristics. These methods allow for the theoretical examination of properties that can be challenging to determine experimentally.

Extended Hückel Molecular Orbital (EHMO) Calculations for Conformational Analysis

The Extended Hückel Molecular Orbital (EHMO) method is a semi-empirical quantum mechanical approach that considers all valence electrons in a calculation. libretexts.org While less rigorous than DFT, it is computationally less demanding and can provide valuable qualitative insights, particularly concerning conformational analysis. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to elucidate molecular structure based on the topology of the electron density. wikipedia.org Developed by Richard Bader and his research group, QTAIM defines atoms and the bonds between them as natural expressions of a system's observable electron density. wikipedia.org This theory allows for the calculation of certain physical properties on a per-atom basis by partitioning space into atomic volumes, each containing a single nucleus that acts as a local attractor for the electron density. wikipedia.org

Key aspects of a QTAIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP and a corresponding "bond path"—a line of maximum electron density linking two nuclei—is a universal indicator of a chemical bond. wiley-vch.de

Topological Properties: Analysis of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and other properties at the BCP reveals the nature of the interatomic interaction. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

Atomic Basins: QTAIM partitions a molecule into distinct atomic regions, or "basins," enabling the calculation of atomic properties like charge and energy. wiley-vch.de

While density functional theory (DFT) calculations, a common precursor to QTAIM, have been performed on this compound derivatives to understand their structure, a detailed QTAIM analysis of the parent this compound compound is not extensively documented in current literature. mdpi.comresearchgate.net Such an analysis would be invaluable for quantifying the nature of the C=S (thiocarbonyl) and C-N (amide) bonds, which are central to the molecule's chemistry. It would also allow for a detailed examination of intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern its crystal packing and interactions with biological macromolecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights that are often inaccessible through experimental methods alone. ebsco.com These simulations can reveal information about conformational changes, solvent effects, and the stability of molecular complexes. ebsco.comresearchgate.net

In Silico Prediction Tools for Research Hypothesis Generation

In silico prediction tools have become indispensable in modern drug discovery, allowing for the rapid and cost-effective screening of large compound libraries to identify promising candidates. nih.govmdpi.com These tools use computational models to predict a wide range of properties, from basic physicochemical characteristics to complex pharmacokinetic and pharmacodynamic profiles, thereby generating valuable hypotheses for further experimental validation. mdpi.com

In a study of 38 this compound derivatives investigated for their potential as antitumor agents, the SWISSADME tool was used to predict their pharmacokinetic properties and druglikeness. wjpr.net The analysis focused on parameters such as lipophilicity (MLogP), molecular weight, and blood-brain barrier (BBB) permeability. wjpr.net One promising compound, designated C35, was highlighted for its favorable ADME profile, which suggested efficient cellular permeability without central nervous system side effects. wjpr.net

Table 1: Predicted ADME Properties for this compound Compound C35

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 408.54 g/mol | Adheres to drug-likeness guidelines. |

| MLogP | 2.97 | Suggests suitable lipophilicity for cell permeability. |

| BBB Permeant | No | Indicates a lower likelihood of central nervous system side effects. |

Data sourced from a study on the in-silico analysis of this compound derivatives. wjpr.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is instrumental in structure-based drug design, as it helps to elucidate the binding mode of a potential drug molecule and estimate its binding affinity to a specific biological target.

Thiobenzanilides have been the subject of molecular docking studies to explore their potential as anticancer agents. wjpr.net In one such study, this compound derivatives were docked against the Colony-Stimulating Factor 1 Receptor (CSF1R), a protein target implicated in cancer. wjpr.net The results were used to rank the compounds based on their predicted binding affinity (docking score), with lower (more negative) values indicating stronger binding. The most potent compound from the series, C35, exhibited a significantly better docking score than the standard drug Pexidartinib, suggesting it may be a more effective inhibitor of CSF1R. wjpr.net

Table 2: Molecular Docking Scores against CSF1R

| Compound | Type | Docking Score (kcal/mol) |

|---|---|---|

| Compound C35 | This compound Derivative | -8.115 |

| Pexidartinib | Standard Drug | -6.958 |

Data sourced from a molecular docking study of thiobenzanilides against the CSF1R protein target (PDB ID: 8CGC). wjpr.net

These docking results, combined with ADME predictions, provide a strong rationale for prioritizing specific this compound derivatives for synthesis and further biological evaluation.

Applications and Advanced Research Directions Involving Thiobenzanilide

Medicinal Chemistry Research Applications

Recent research has highlighted the potential of thiobenzanilide derivatives as a promising class of anticancer agents. mdpi.com Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, sparking further investigation into their mechanisms of action and potential for therapeutic development. nih.govmdpi.com

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines, with notable activity observed against melanoma and breast cancer cells. nih.gov In one study, a series of 18 this compound derivatives were synthesized and tested for their antiproliferative effects on human melanoma (A375) and hormone-dependent breast cancer (MCF-7) cell lines using the MTT assay. nih.govresearchgate.net

The results indicated that most of the tested compounds exhibited concentration-dependent cytotoxicity against the A375 melanoma cells, with half-maximal effective concentration (EC₅₀) values in the micromolar (µM) range. mdpi.comresearchgate.net For instance, Compound 17 from this series was identified as a particularly promising agent against melanoma, displaying an EC₅₀ of 11.8 µM after 24 hours of exposure. nih.govresearchgate.net Other derivatives, such as Compounds 8 and 9 , also showed interesting activity that warrants further optimization. nih.govresearchgate.net

Conversely, the MCF-7 breast cancer cell line showed less susceptibility to this series of thiobenzanilides, suggesting a degree of selectivity between different cancer types. mdpi.comnih.gov However, Compound 15 demonstrated the highest cytotoxic potential against MCF-7 cells, with an EC₅₀ value of 43 µM, which is comparable to the EC₅₀ of the established drug Tamoxifen (30.0 µM) in the same assay. mdpi.comresearchgate.netnih.gov

| Compound | Target Cell Line | EC₅₀ (µM) |

|---|---|---|

| Compound 17 | A375 (Melanoma) | 11.8 |

| Compound 15 | MCF-7 (Breast Cancer) | 43.0 |

| Doxorubicin (Control) | A375 (Melanoma) | 6.0 |

| Tamoxifen (Control) | MCF-7 (Breast Cancer) | 30.0 |

Initial investigations into the anticancer properties of this compound derivatives on human melanoma A375 cells revealed that their antiproliferative effects are linked to several key cellular processes. nih.govmdpi.com These compounds were found to induce perturbations in the cell growth cycle, cause aberrant mitochondrial function, and ultimately lead to apoptotic cell death. nih.govmdpi.comresearchgate.net

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.govjournalofoncology.org It can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. mdpi.com A critical step in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors and the activation of caspases, the proteases that execute cell death. mdpi.commdpi.com The ability of thiobenzanilides to induce mitochondrial dysfunction suggests their involvement in this intrinsic apoptotic pathway. nih.govmdpi.com

Furthermore, the cell cycle is a tightly regulated process that ensures proper cell division. nih.gov Many anticancer agents function by causing cell cycle arrest, which can prevent cancer cells from proliferating and can also trigger apoptosis. nih.govmdpi.com The finding that thiobenzanilides perturb the cell cycle indicates that they may interfere with key regulatory proteins like cyclins and cyclin-dependent kinases (Cdks) that control cell cycle progression. nih.govmdpi.comnih.gov

The development of effective therapeutic agents relies heavily on understanding the structure-activity relationship (SAR), which describes how a molecule's chemical structure relates to its biological activity. For this compound derivatives, studies have begun to elucidate these relationships to guide the design of more potent and selective anticancer compounds.

Research involving the synthesis and evaluation of a library of novel thiobenzanilides with modified substitution patterns on both the acyl and aniline (B41778) moieties has provided initial SAR insights. nih.gov The varying efficacy of these compounds against melanoma and breast cancer cell lines indicates that the nature and position of substituents on the this compound scaffold are critical determinants of activity and selectivity. mdpi.comnih.gov For example, the structural features of Compound 17 were optimal for activity against the A375 melanoma cell line, while the different structure of Compound 15 proved most effective against MCF-7 breast cancer cells. nih.govnih.gov This suggests that specific substitutions can be tailored to target different types of cancer. Further research aims to refine these SAR models for greater therapeutic optimization.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets through modification of its structure. ufrj.brnih.gov These scaffolds, such as the well-known benzimidazole (B57391) core, serve as valuable starting points for designing new drugs with a wide range of pharmacological activities. nih.gov

The this compound core is increasingly being recognized as such a privileged scaffold. nih.govresearchgate.net This is supported by the broad spectrum of biological effects reported for its derivatives, including anticancer, antifungal, and antibacterial activities. nih.govukim.mk The ability to generate a library of compounds with diverse substitution patterns, which in turn exhibit varying degrees of cytotoxicity against different cancer cell lines, underscores the versatility of this scaffold. nih.gov In-silico studies have further supported this potential, showing that this compound derivatives can achieve high binding affinities against cancer-related protein targets. wjpr.net The collective evidence suggests that the this compound framework is a robust and adaptable foundation for the development of novel anticancer agents. nih.govresearchgate.net

Beyond their anticancer effects, compounds featuring the this compound and related thiocarbonyl structures are known to possess a wide array of other biological activities. ukim.mk This broad spectrum includes:

Antifungal activity : Certain this compound derivatives, particularly 2,4-dihydroxythiobenzanilides, have demonstrated significant in vitro efficacy against various fungi, including dermatophytes, yeasts, and moulds. researchgate.net

Antibacterial and Antimycobacterial activity : Thiobenzanilides have been reported to exhibit antibacterial and antimycobacterial properties. ukim.mknih.gov Some derivatives show bacteriostatic effects, especially against Gram-positive bacteria. researchgate.net

Antiviral activity : The potential for antiviral applications has also been noted for compounds containing the thiocarbonyl group. ukim.mk

Anti-inflammatory activity : Research has indicated that some related compounds possess anti-inflammatory effects. ukim.mk

This wide range of pharmacological effects confirms the status of this compound as a privileged structure in medicinal chemistry, making it a continued subject of interest for the discovery of new therapeutic agents for various diseases. mdpi.comukim.mk

Anti-inflammatory Activity Investigations

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying lead compounds to improve their properties. ajptr.comu-tokyo.ac.jp This approach involves replacing an atom or a group of atoms with another that has similar physical or chemical properties, aiming to produce broadly similar biological effects. ajptr.comresearchgate.net The goal is to enhance potency, reduce toxicity, or alter the metabolism of a drug candidate while maintaining its core interaction with the biological target. nih.govresearchgate.net

The this compound functional group (-CSNH-) serves as a classic bioisostere of the benzanilide (B160483) group (-CONH-). The replacement of an amide oxygen with a sulfur atom is a common non-classical bioisosteric substitution. This change modifies several properties of the molecule, including:

Size and Shape: Sulfur is larger than oxygen, which can alter the molecule's conformation and fit within a receptor binding site.

Electronic Distribution and Polarity: The thioamide bond has different electronic properties compared to the amide bond, affecting its ability to act as a hydrogen bond donor or acceptor. nih.gov

Lipophilicity: The thioamide group generally increases the lipophilicity of a molecule compared to its amide counterpart.

Metabolic Stability: The thioamide bond can have different susceptibility to enzymatic hydrolysis, potentially altering the compound's pharmacokinetic profile. mdpi.com

This bioisosteric replacement strategy allows medicinal chemists to fine-tune the properties of a lead compound to optimize its drug-like characteristics. researchgate.net

Catalysis and Photocatalysis Research

In addition to its biological applications, this compound plays a significant role as a reactive intermediate and substrate in modern synthetic organic chemistry, particularly in the fields of photocatalysis and organocatalysis.

Thiobenzanilides are valuable substrates in visible-light photoredox catalysis for the synthesis of 2-substituted benzothiazoles, an important class of heterocyclic compounds with diverse applications. researchgate.netorganic-chemistry.org In this process, a photocatalyst, such as riboflavin (B1680620) (a natural organic photosensitizer) or a ruthenium complex, absorbs visible light to reach an excited state. researchgate.netnih.gov

The general mechanism proceeds as follows:

The photoexcited catalyst initiates an electron transfer process. organic-chemistry.org

In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor (a sacrificial oxidant like potassium peroxydisulfate (B1198043) or oxygen), generating a more strongly oxidizing form of the catalyst. organic-chemistry.orgnih.gov

This potent oxidant then abstracts an electron from the this compound substrate. deakin.edu.au

The resulting this compound radical cation undergoes intramolecular cyclization via an electrophilic aromatic substitution-type mechanism, forming the C-S bond of the benzothiazole (B30560) ring. organic-chemistry.orgdeakin.edu.au

Subsequent deprotonation and oxidation steps lead to the final aromatic benzothiazole product.

This methodology is advantageous because it operates under very mild conditions, avoids the use of transition-metal catalysts (in the case of organic photosensitizers), and tolerates a broad range of functional groups. researchgate.netacs.org

While the term organocatalysis often refers to metal-free catalysis involving intermediates like enamines or iminium ions, thiobenzanilides are key intermediates in related catalytic cycles, particularly radical cyclizations. frontiersin.orgprinceton.edu The Jacobson cyclization is a classic and effective method for synthesizing benzothiazoles, which proceeds through a this compound intermediate. rjptonline.orgrjptonline.org This reaction involves the radical cyclization of a this compound, typically initiated by an oxidizing agent like potassium ferricyanide. rjptonline.orgeresearchco.com

Although not a classic enamine-based organocatalytic cycle, this transformation highlights the role of this compound as a crucial precursor in catalyzed reactions that build molecular complexity. The development of modern organocatalysis has expanded to include a wide variety of activation modes, and the transformation of thiobenzanilides into more complex heterocyclic systems remains an area of active research. researchgate.netrsc.org

Role of this compound Intermediates in Organocatalytic Cycles

Supramolecular Chemistry and Crystal Engineering Studies

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the macroscopic properties of materials. The field of supramolecular chemistry and crystal engineering seeks to understand and control these interactions to design materials with desired functions. This compound, with its hydrogen bond donor and acceptor sites and aromatic rings, is an excellent candidate for such studies.

Investigation of Intermolecular Interactions in Solid State (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state structure of this compound and its derivatives is heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding: The secondary thioamide group (-C(=S)NH-) is a key player in directing the crystal packing through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. In the crystal structure of N-(4-(trifluoromethyl)phenyl)this compound, the trans conformation of the N-H and sulfur atoms is observed, with a torsion angle of 178° for S(1)-C(7)-N(2)-H(2). mdpi.com This geometry facilitates the formation of intermolecular N-H···S hydrogen bonds, which are a common feature in the crystal structures of thioamides. nih.gov These interactions link molecules into chains or more complex architectures.

Halogen Bonding: When substituents like halogens are introduced onto the aromatic rings of this compound, halogen bonding can become a significant structure-directing interaction. For instance, in fluorinated benzanilides, which are structurally related to thiobenzanilides, C-F···F-C and C-H···F interactions have been observed to influence the crystal packing. researchgate.net

A detailed analysis of the intermolecular contacts can be performed using Hirshfeld surface analysis, which provides a visual representation of the close contacts between atoms in a crystal. buketov.edu.kzscirp.org

Influence of Substituents on Molecular Conformation and Crystal Packing

The introduction of substituents onto the phenyl rings of this compound can have a profound impact on both the conformation of the molecule and its packing in the crystal lattice.